

Technical Guide: Physical and Chemical Properties of Deuterated Thiobencarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding deuterated thiobencarb is not readily available in public literature. The data and methodologies presented in this guide are extrapolated from the known properties and analytical methods of non-deuterated thiobencarb. The principles of isotopic labeling are applied to predict the characteristics of its deuterated analogue.

Introduction

Thiobencarb is a selective thiocarbamate herbicide widely used in agriculture to control grasses and broadleaf weeds, particularly in rice paddies.[1] Deuterium-labeled compounds, such as deuterated thiobencarb, are valuable tools in metabolism, pharmacokinetic, and environmental fate studies. The substitution of hydrogen with deuterium atoms can alter the metabolic rate of a compound, often leading to a longer half-life due to the kinetic isotope effect. This guide provides an in-depth overview of the predicted physical and chemical properties of deuterated thiobencarb, along with relevant experimental protocols and pathway visualizations.

Physical and Chemical Properties

The physical and chemical properties of deuterated thiobencarb are expected to be very similar to those of its non-deuterated counterpart, with the primary difference being a slight increase in molecular weight and density.

Table 1: Predicted Physical and Chemical Properties of Deuterated Thiobencarb

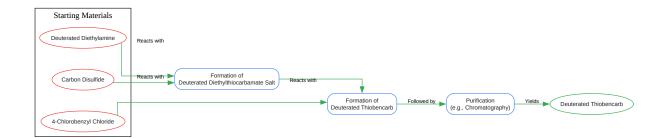
Property	Value (Thiobencarb)	Predicted Value (Deuterated Thiobencarb)	Reference
Chemical Structure	C12H16CINOS	C12H(16-n)D(n)CINOS	[2]
Molecular Weight	257.78 g/mol	> 257.78 g/mol (dependent on 'n')	[2]
Physical State	Pale yellow to brownish-yellow liquid	Pale yellow to brownish-yellow liquid	[2]
Melting Point	3.3 °C	Expected to be similar to thiobencarb	[2]
Boiling Point	126-129 °C (at 0.007 mmHg)	Expected to be similar to thiobencarb	
Water Solubility	28.0 mg/L at 25 °C	Expected to be similar to thiobencarb	[2]
Solubility in Organic Solvents	Readily soluble in acetone, methanol, n- hexane, toluene, dichloromethane, and ethyl acetate (>500 g/L)	Expected to be similar to thiobencarb	[2]
Log P (Octanol-Water Partition Coefficient)	3.4	Expected to be similar to thiobencarb	[2]

Note: 'n' represents the number of deuterium atoms incorporated into the molecule.

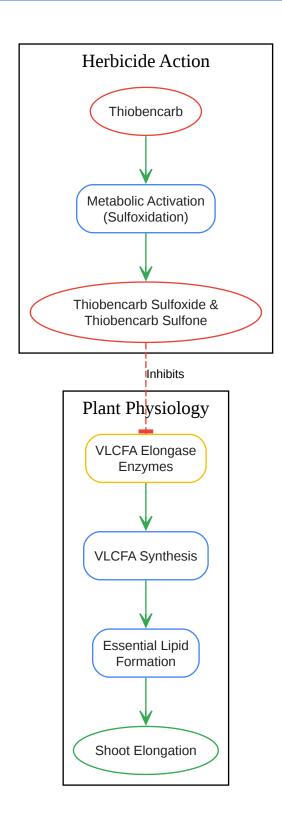
Experimental Protocols

The following are detailed methodologies for key experiments, adapted for the analysis of deuterated thiobencarb.

Synthesis of Deuterated Thiobencarb (Conceptual)


Foundational & Exploratory

Check Availability & Pricing


A general synthesis for thiobencarb involves the reaction of 4-chlorobenzyl chloride with diethylthiocarbamate.[3] For the synthesis of deuterated thiobencarb, deuterated starting materials would be required. For example, deuterated diethylamine could be used to introduce deuterium into the ethyl groups.

Conceptual Workflow for Synthesis:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Thiobencarb | C12H16CINOS | CID 34192 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiobencarb (Ref: IMC 3950) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of Deuterated Thiobencarb]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403565#physical-and-chemical-properties-of-deuterated-thiobencarb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com